Sorbitan monooctadecanoate

Niosomes Drug encapsulation efficiency Vesicular drug delivery

Sorbitan monooctadecanoate (CAS 1338-41-6), commercially designated Span 60, is a non-ionic, lipophilic sorbitan fatty acid ester surfactant. It is synthesized via esterification of sorbitan with stearic acid, yielding a waxy solid with a hydrophilic–lipophilic balance (HLB) of 4.7, categorizing it as a water-in-oil (W/O) emulsifier.

Molecular Formula C24H46O6
Molecular Weight 430.6 g/mol
Cat. No. B8113336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan monooctadecanoate
Molecular FormulaC24H46O6
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
InChIInChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24?/m0/s1
InChIKeyHVUMOYIDDBPOLL-QNECDRBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, isopropanol, mineral oil, and vegetable oil.
Insoluble in water and propylene glycol

Sorbitan Monostearate (Span 60) for Precision Formulation: HLB, CMC, and Procurement-Ready Specifications


Sorbitan monooctadecanoate (CAS 1338-41-6), commercially designated Span 60, is a non-ionic, lipophilic sorbitan fatty acid ester surfactant. It is synthesized via esterification of sorbitan with stearic acid, yielding a waxy solid with a hydrophilic–lipophilic balance (HLB) of 4.7, categorizing it as a water-in-oil (W/O) emulsifier [1]. Its critical micelle concentration (CMC) ranges from 0.03–0.1 mM, among the lowest in the Span series, and it meets pharmacopoeial specifications (saponification value 147–157, acid value ≤8 mg KOH/g) under FDA 21 CFR 172.842 for direct food use [2].

Why Sorbitan Monostearate Cannot Be Freely Swapped with Other Span-Grade Surfactants


Span 20 (sorbitan monolaurate, HLB 8.6), Span 40 (sorbitan monopalmitate, HLB 6.7), Span 60 (HLB 4.7), and Span 80 (sorbitan monooleate, HLB 4.3) share a common sorbitan backbone but differ critically in fatty acid chain length and saturation. These differences drive divergent CMC values, interfacial packing geometries, phase transition temperatures, and gelation kinetics, which directly govern emulsion type (O/W vs. W/O), vesicle stability, and drug release profiles [1]. Selecting the wrong Span grade—even at identical HLB—can cause emulsion inversion, premature drug release, or complete formulation failure, making direct substitution without reformulation unreliable [2].

Quantitative Head-to-Head Evidence: Sorbitan Monostearate vs. Span 20, Span 40, and Span 80


Encapsulation Efficiency in Niosomal Drug Delivery: Span 60 Outperforms Span 20, Span 40, and Span 80

In a direct head-to-head comparison of proniosome-derived niosomes loaded with flurbiprofen, Span 60 (C18 saturated chain) achieved the highest entrapment efficiency (EE%) among all tested Spans. The rank order was Sp 60 > Sp 40 (C16) > Sp 20 (C12) > Sp 80 (C18:1 unsaturated), with maximum loading efficiency reaching 94.61% at optimized pH [1]. A separate comprehensive study on multi-drug niosomes (Biochanin A and Crocin) reported Span 60 EE% ranging from 58.975% to 90.050%, with Span 60 and Span 40 yielding the most satisfactory encapsulation, loading, and release stability across all formulations [2].

Niosomes Drug encapsulation efficiency Vesicular drug delivery

Critical Micelle Concentration and Interfacial Tension Reduction: Span 60 Among the Most Efficient Sorbitan Monoesters

Span 60 exhibits a CMC of 0.03–0.1 mM, positioned at the low end of the sorbitan monoester series . In interfacial tension studies at the water–oil interface, Span 60 and Span 40 demonstrated the smallest CMC and Acmc (area per molecule at CMC) values, making them the most effective surfactants for lowering interfacial tension among Span 20, 40, 60, and 80 [1]. The longer, saturated C18 chain of Span 60 yields a lower γcmc (interfacial tension at CMC) compared to shorter-chain Span 20 and unsaturated Span 80, which exhibited higher CMC values and larger molecular areas [2].

Critical micelle concentration Interfacial tension Emulsion stabilization

Organogel Viscosity and Gelation Kinetics: Span 60 Yields 10× Higher Viscosity and Faster Gelation than Span 40

In a direct comparative study of Span 40- and Span 60-based soy-gels for topical drug delivery, Span 60-based organogels exhibited approximately 10-fold higher viscosity relative to Span 40-based formulations [1]. Span 60 induced faster gelation (3–6 minutes) of soybean oil at a lower gelator concentration (16% w/v), forming less flexible but thermally more stable gels with higher sol–gel transition temperatures (Tg) [1]. Separately, diclofenac sodium organogels prepared with 7.5% Span 60 showed the highest drug release rate compared to Span 40-based gels, where lower drug release was attributed to drug entrapment within the fiber network [2].

Organogels Topical drug delivery Gelation kinetics

Whipped Cream Emulsion Stability and Overrun: Span 60 Outperforms Oleic Acid-Based Span 80

In whipped cream systems, Span 60 (stearic acid-based) demonstrated strong nucleation-inducing ability and good emulsifying properties, producing tiny uniform fat crystals, small ordered fat globules, and firmly wrapped air bubbles in foam structures [1]. In contrast, Span 80 (oleic acid-based) exhibited weak nucleation ability and poor emulsifying properties, resulting in loose crystals, large separated fat globules, and decreased whipped cream stability [1]. Quantitative whipping studies showed that Span 60 at 0.6% w/w served as the critical level for minimizing fat partial coalescence and maximizing overrun, with surface protein concentration decreasing linearly as Span 60 level increased from 0% to 0.8% [2].

Food emulsions Whipped cream stability Fat crystallization

Regulatory Clearance Advantage: Span 60 Holds FDA GRAS Status for Direct Food Use Across Multiple Categories

Sorbitan monostearate (Span 60) is codified under FDA 21 CFR 172.842 as a food additive permitted for direct addition to food for human consumption, with defined maximum use levels across multiple food categories: ≤0.4% in whipped edible oil toppings, ≤0.61% in cake and cake mixes (dry-weight basis), ≤1% in nonstandardized confectionery coatings and standardized cacao products, and ≤1% as a rehydration aid in active dry yeast [1]. This level of regulatory granularity provides formulators with clear, enforceable use limits that are not uniformly established for all sorbitan ester grades. The compound also holds E491 designation under EU food additive regulations, with an ADI of 0–25 mg/kg body weight established by FAO/WHO [2].

Regulatory compliance GRAS Food additive safety

W/O and W/O/W Emulsion Stability: Solid Spans (40 and 60) Produce More Consistent Emulsions Than Liquid Spans (20 and 80)

In a study comparing Span 20, 40, 60, and 80 as emulsifiers for W/O and W/O/W emulsions, solid Spans (40 and 60) produced more consistent W/O/W emulsions at low water contents and more stable systems at high water percentages compared with liquid Spans (20 and 80) [1]. Span 60-based W/O/W emulsions exhibited enhanced stability and viscoelasticity with increasing Span 60 concentration, transitioning from unstable liquids to stable gels [1]. Additionally, Span 60 and Span 40 formed the most stable and elastic creams with clear linear viscoelastic regions and small compliance values in three-component cream systems, whereas Span 20 and Span 80 formed viscous creams lacking elastic properties [2].

Double emulsions W/O/W emulsion stability Rheology

High-Confidence Application Scenarios for Sorbitan Monostearate Based on Quantitative Evidence


Niosomal and Vesicular Drug Delivery Systems Requiring High Encapsulation Efficiency

Span 60 is the preferred non-ionic surfactant for niosome formulations when maximizing drug encapsulation efficiency is critical. Evidence shows Span 60 achieves EE% up to 94.61% for hydrophobic drugs and consistently outperforms Span 20, Span 40, and Span 80 across multiple drug models [1][2]. Formulators should prioritize Span 60 for vesicular delivery of poorly soluble APIs where dose loading directly impacts therapeutic efficacy.

Topical and Transdermal Organogels Requiring High Viscosity and Rapid Gelation

Span 60-based organogels deliver approximately 10-fold higher viscosity and faster gelation (3–6 min) at lower gelator concentrations (16% w/v) compared to Span 40 [3]. This makes Span 60 the optimal choice for topical gels where mechanical strength, thermal stability (higher Tg), and controlled drug release are required, such as diclofenac sodium or paracetamol delivery systems.

Whipped Toppings and Aerated Food Emulsions Demanding Superior Foam Stability

Span 60 at 0.6% w/w provides a critical balance for minimizing fat partial coalescence while maximizing overrun in whipped cream systems [4]. Its strong nucleation-inducing ability yields uniform fat crystals and stable foam structures, outperforming oleic acid-based Span 80, which produces loose crystals and decreased stability [5]. Food manufacturers producing whipped toppings, cake icings, and aerated desserts benefit from Span 60's dual functionality as crystallization modifier and emulsifier.

Regulated Food and Pharmaceutical Formulations Requiring FDA-Compliant Excipients

For products destined for US markets, Span 60 offers the advantage of a dedicated FDA monograph (21 CFR 172.842) with explicit category-specific use levels [6]. This regulatory clarity reduces approval risk compared to less-documented Span grades and supports procurement decisions in quality-controlled food, cosmetic, and OTC pharmaceutical manufacturing environments.

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